2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
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Overview
Description
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a specialty chemical compound used primarily in proteomics research. It is an intermediate for the synthesis of the metabolite of Flurbiprofen, an anti-inflammatory agent used as an analgesic . The molecular formula of this compound is C18H14D3FO3, and it has a molecular weight of 303.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the acetyl and fluoro groups, and finally the esterification process. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of deuterated reagents is crucial in the synthesis to ensure the incorporation of deuterium atoms in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Scientific Research Applications
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: In studies involving the metabolism of Flurbiprofen and other related compounds.
Medicine: In the development of new anti-inflammatory drugs and in pharmacokinetic studies.
Industry: In the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves its role as an intermediate in the synthesis of Flurbiprofen metabolites. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain. The deuterated form of the compound may exhibit slightly different pharmacokinetic properties due to the isotope effect, which can influence the rate of metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: The parent compound, used as an anti-inflammatory and analgesic agent.
Ibuprofen: Another widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: A related NSAID with similar therapeutic effects.
Uniqueness
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated form, which can provide insights into the metabolic pathways and pharmacokinetics of Flurbiprofen. The presence of deuterium atoms can also enhance the stability of the compound and reduce the rate of metabolic degradation, making it a valuable tool in research and drug development.
Properties
IUPAC Name |
methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUVAORLIYLIT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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